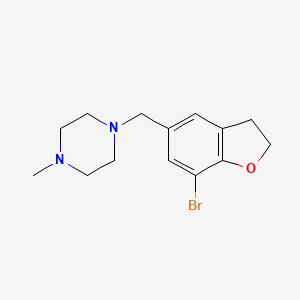
1-((7-Bromo-2,3-dihydrobenzofuran-5-yl)methyl)-4-methylpiperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-((7-Bromo-2,3-dihydrobenzofuran-5-yl)methyl)-4-methylpiperazine is a synthetic organic compound that belongs to the class of benzofuran derivatives This compound is characterized by the presence of a bromine atom at the 7th position of the benzofuran ring, a methyl group attached to the piperazine ring, and a methylene bridge connecting the benzofuran and piperazine moieties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-((7-Bromo-2,3-dihydrobenzofuran-5-yl)methyl)-4-methylpiperazine typically involves the following steps:
Bromination: The starting material, 2,3-dihydrobenzofuran, undergoes bromination to introduce a bromine atom at the 7th position. This reaction is usually carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like carbon tetrachloride or chloroform.
Formation of Benzofuran Derivative: The brominated product is then subjected to a reaction with formaldehyde and a suitable base, such as sodium hydroxide, to form the 7-bromo-2,3-dihydrobenzofuran-5-ylmethanol intermediate.
Piperazine Coupling: The intermediate is then reacted with 4-methylpiperazine in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to yield the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
化学反应分析
Types of Reactions
1-((7-Bromo-2,3-dihydrobenzofuran-5-yl)methyl)-4-methylpiperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to convert specific functional groups to their reduced forms.
Substitution: The bromine atom in the benzofuran ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride or potassium carbonate.
Major Products Formed
Oxidation: Formation of carboxylic acids, ketones, or aldehydes depending on the reaction conditions.
Reduction: Formation of alcohols or amines from corresponding functional groups.
Substitution: Formation of substituted benzofuran derivatives with various functional groups replacing the bromine atom.
科学研究应用
1-((7-Bromo-2,3-dihydrobenzofuran-5-yl)methyl)-4-methylpiperazine has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders and psychiatric conditions.
Biological Studies: It is used in studies exploring its interactions with biological targets, such as receptors and enzymes, to understand its mechanism of action and therapeutic potential.
Chemical Biology: The compound serves as a tool in chemical biology research to probe biological pathways and identify potential drug targets.
Industrial Applications: It may be utilized in the synthesis of other complex organic molecules and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 1-((7-Bromo-2,3-dihydrobenzofuran-5-yl)methyl)-4-methylpiperazine involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The compound may modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions with these targets.
相似化合物的比较
Similar Compounds
1-((7-Bromo-2,3-dihydrobenzofuran-5-yl)methyl)piperidine: A structurally similar compound with a piperidine ring instead of a piperazine ring.
(7-Bromo-2,3-dihydrobenzofuran-5-yl)methanol: A related compound with a hydroxyl group instead of a piperazine moiety.
3-(7-Bromo-2,3-dihydrobenzofuran-5-yl)propionic acid: A derivative with a propionic acid group attached to the benzofuran ring.
Uniqueness
1-((7-Bromo-2,3-dihydrobenzofuran-5-yl)methyl)-4-methylpiperazine is unique due to the presence of both the benzofuran and piperazine moieties, which confer distinct chemical and biological properties. The combination of these structural features allows for specific interactions with biological targets, making it a valuable compound in medicinal chemistry and pharmacological research.
属性
IUPAC Name |
1-[(7-bromo-2,3-dihydro-1-benzofuran-5-yl)methyl]-4-methylpiperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19BrN2O/c1-16-3-5-17(6-4-16)10-11-8-12-2-7-18-14(12)13(15)9-11/h8-9H,2-7,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYCZTPJMPRAKFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC2=CC3=C(C(=C2)Br)OCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BrN2O |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.22 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














